The synthesis of ilicicolin C involves the fermentation of the Acremonium sclerotigenum strain under specific nutrient-limited conditions. The strain is cultured in a medium containing soluble starch, bacterial peptone, and sea salt. After fermentation, ilicicolin C is isolated from the ethyl acetate extract using various chromatographic techniques, including silica gel chromatography and high-performance liquid chromatography (HPLC). The purity of ilicicolin C is typically assessed using analytical HPLC methods .
Ilicicolin C has a complex molecular structure characterized by multiple rings and functional groups typical of polyketides. The precise molecular formula and structural details are determined through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry.
The chemical reactivity of ilicicolin C can be attributed to its functional groups, which allow for various interactions with biological macromolecules. It may undergo reactions typical of polyketides, such as acylation and halogenation.
The mechanism of action for ilicicolin C is not fully elucidated but is thought to involve interference with cellular processes in target organisms, particularly fungi and cancer cells. Preliminary studies suggest that ilicicolin C may disrupt cellular membranes or inhibit key metabolic pathways.
Ilicicolin C possesses distinct physical and chemical properties that influence its biological activity. These include solubility characteristics, stability under various pH conditions, and thermal properties.
Ilicicolin C has significant potential applications in scientific research due to its antifungal and anticancer properties. It serves as a lead compound for the development of new therapeutic agents targeting resistant fungal infections and various cancers.
The ilicicolin family of fungal secondary metabolites represents a chemically distinctive class of chlorinated phenolic sesquiterpenoids, first identified in the early 1970s. Initial discovery traces to Cylindrocladium ilicicola (strain MFC-870), where researchers isolated ilicicolin H as a potent antifungal agent in 1971 [1] [5]. Subsequent investigations revealed structural diversity within this family, including ilicicolins A–J, produced by taxonomically diverse genera such as Nectria, Fusarium, Trichoderma, and Talaromyces [5] [7]. Chemotaxonomically, these compounds—alternatively termed ascochlorin derivatives—share a conserved decalin core decorated with chlorine, hydroxyl, and alkyl side chains, though variable modifications generate structural heterogeneity [5]. Historically, mycologists recognized their dual biological relevance:
Table 1: Historical Progression of Key Ilicicolin Compounds
Compound | Producing Fungus | Year | Structural Features | Initial Bioactivity Report |
---|---|---|---|---|
Ilicicolin H | Cylindrocladium ilicicola | 1971 | Decalin core, chlorophenol, pyridone | Antifungal [1] |
Ilicicolin A | Nectria sp. B-13 | ~2010s | Chlorinated phenolic sesquiterpenoid | Antitumor (EZH2 inhibition) [7] |
Ilicicolin J | Neonectria sp. DH2 | 2019 | Truncated side chain | Antifungal shunt product [1] |
Ilicicolin K | Trichoderma reesei | 2025 | Double hydroxylation, ether bridge | Antifungal vs. C. auris [3] |
This phylogenetic distribution suggests evolutionary conservation of biosynthetic pathways across fungal lineages, positioning the ilicicolins as chemically and ecologically significant natural products [5] [6].
Ilicicolin C’s discovery exemplifies the critical importance of silent biosynthetic gene clusters (BGCs) in fungal chemical ecology. Genomic analyses indicate that filamentous fungi harbor 30–70 BGCs per genome, yet >90% remain transcriptionally inactive under standard laboratory conditions—termed "cryptic" or "silent" [8]. The ilicicolin BGC (e.g., in Trichoderma reesei) encodes a conserved hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) core (triliA), supported by tailoring enzymes (triliB–triliE) [1] [10]. Key activation strategies enabling ilicicolin production include:
Table 2: Techniques for Activating Ilicicolin BGCs
Activation Strategy | Host Fungus | Key Genetic Manipulation | Outcome | Limitations |
---|---|---|---|---|
Transcription factor overexpression | Trichoderma reesei | Constitutive tef1 promoter driving TriliR | High-yield ilicicolin H/K production [1] | Native host metabolic interference |
Heterologous expression | Aspergillus oryzae | triliA–triliD co-expression | Shunt products (e.g., ilicicolin J) [10] | Non-native post-translational modifications |
Hybrid pathway reconstitution | Saccharomyces cerevisiae | PKS-NRPS + tailoring enzymes | Partial intermediates | Low titers; incomplete processing |
These approaches circumvent traditional OSMAC (One Strain Many Compounds) methods, directly linking gene cluster activation to novel compound discovery [8]. For ilicicolins, silent cluster activation proved essential because standard T. reesei cultivations do not natively produce detectable metabolites from this pathway [1] [10].
The recent identification of ilicicolin C—a structurally distinct derivative—stems from targeted efforts to address two converging challenges: antimicrobial resistance (AMR) and biosynthetic diversification. Research motivations driving its characterization include:
Table 3: Bioactivity Data for Ilicicolin Compounds Against Resistant Pathogens
Pathogen | Ilicicolin H IC₅₀ | Ilicicolin K IC₅₀ | Clinical Relevance |
---|---|---|---|
Saccharomyces cerevisiae | 0.004 μM [4] | 0.011 μM [3] | Model for antifungal mechanisms |
Candida albicans | 2–3 ng/mL [1] | Not reported | Opportunistic human pathogen |
Candida auris | >3.0 μM [3] | Moderate activity [9] | Emerging multidrug-resistant fungus |
DLD-1 colon adenocarcinoma | 2000–5000 ng/mL [1] | Not tested | Demonstrates selective toxicity vs. fungi |
Research now prioritizes structure-activity relationship (SAR) studies to refine ilicicolin C’s bioactivity. Modifications at the tyrosine-derived phenol (e.g., hydroxylation patterns) or decalin conformation could enhance pharmacokinetic properties historically limiting ilicicolin H (e.g., plasma protein binding) [1] [7]. Furthermore, genome mining suggests undiscovered ilicicolin variants exist in >15 fungal genera, positioning this family as a rich resource for antifungal lead development [5] [6].
Compounds Referenced in Article:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0